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molecular formula C9H12ClNO B1292197 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride CAS No. 149889-64-5

1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride

Cat. No. B1292197
M. Wt: 185.65 g/mol
InChI Key: QOSFANXGSABRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532258

Procedure details

A solution of 3-(2-methyl-1,3-dioxolan-2-yl)benzylamine (57.2 g) in 1N hydrochloric acid (500 ml) and methanol (500 ml) was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure. The residue was dissolved in methanol. The resulting precipitate was removed by filtration. The solvent was removed under reduced pressure. Recrystallization from a mixture of ethanol and acetone afforded 3-acetylbenzylamine hydrochloride (31.2 g).
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=2)[CH2:10][NH2:11])OCC[O:3]1.[ClH:15]>CO>[ClH:15].[C:2]([C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH2:10][NH2:11])(=[O:3])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
57.2 g
Type
reactant
Smiles
CC1(OCCO1)C=1C=C(CN)C=CC1
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethanol and acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(=O)C=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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